molecular formula C16H21BrN2O B5667740 4-bromo-2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol

4-bromo-2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol

Cat. No. B5667740
M. Wt: 337.25 g/mol
InChI Key: AQYGNZYOSKRYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to a class of organic compounds characterized by bromo-phenol moieties and diazatricycloalkane structures. These compounds are of interest in synthetic organic chemistry due to their unique structural features and potential for diverse chemical reactivity and applications.

Synthesis Analysis

The synthesis of complex bromo-phenol derivatives often involves multi-step reactions, starting with the formation of the core structure followed by functional group modifications. For example, Schiff base formation is a common synthetic route for similar compounds, involving the condensation of an amine and an aldehyde or ketone. Such a method was employed in the synthesis of related Schiff base compounds (Wang et al., 2008).

Molecular Structure Analysis

X-ray crystallography is a pivotal technique for determining the molecular structure of such compounds, providing insights into their geometric configuration and intermolecular interactions. The analysis reveals that molecules of this class often adopt specific configurations about their functional groups, influencing their chemical behavior and properties (Khalaji et al., 2017).

properties

IUPAC Name

4-bromo-2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O/c1-15-6-16(2)9-18(7-15)14(19(8-15)10-16)12-5-11(17)3-4-13(12)20/h3-5,14,20H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYGNZYOSKRYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CN(C1)C(N(C2)C3)C4=C(C=CC(=C4)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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